Product packaging for Dibunate(Cat. No.:CAS No. 14992-58-6)

Dibunate

Cat. No.: B083973
CAS No.: 14992-58-6
M. Wt: 320.4 g/mol
InChI Key: WBEBQCINXJDZCX-UHFFFAOYSA-N
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Description

Contextualization of Dibunate as a Research Compound

This compound, known chemically as 2,6-di-tert-butylnaphthalene-1-sulfonic acid, is a synthetic compound belonging to the class of naphthalene (B1677914) sulfonates. drugbank.com In the realm of academic and pharmaceutical research, this compound is primarily recognized for its investigation as an antitussive, or cough-suppressing, agent. As a small molecule, it was developed and studied for its potential to alleviate cough, a common symptom associated with numerous respiratory conditions. nih.gov

The compound's structure, featuring a naphthalene core with bulky tert-butyl groups and a sulfonic acid functional group, underpins its chemical and physical properties. Research into this compound was part of a broader scientific effort to identify and develop effective cough suppressants, particularly those that could offer advantages over existing therapies. Its classification as a peripherally acting antitussive placed it in a distinct category from the centrally acting opioid-based cough suppressants, which was a significant area of interest in mid-20th century pharmacology.

Historical Trajectory of this compound Research

The investigation into this compound is rooted in the historical quest for effective and safe antitussive medications. This journey reflects the evolving understanding of the cough reflex and the pharmacological targets for its suppression.

The mid-20th century was a pivotal period in the development of antitussive drugs. For many years, the primary options for cough suppression were centrally acting opioids, such as codeine. While effective, these compounds came with a range of undesirable side effects, including sedation, respiratory depression, and the potential for dependence. nih.govnih.gov This created a significant clinical need and a clear direction for pharmaceutical research: the development of non-narcotic antitussives with a more favorable safety profile. mypcnow.org

This era saw the rise of research into compounds that could suppress the cough reflex without acting on the central nervous system in the same manner as opioids. One of the most successful outcomes of this research was the development of dextromethorphan, a non-opioid, centrally acting antitussive that was approved by the FDA in 1958. nih.gov Concurrently, another avenue of research focused on peripherally acting antitussives. researchgate.net The hypothesis behind this approach was that by targeting the sensory nerves in the airways that initiate the cough reflex, it would be possible to reduce coughing without the central side effects. researchgate.net It was within this context of seeking safer, non-addictive, and alternative mechanisms of action that research into compounds like this compound was initiated.

Initial research into this compound positioned it as a promising non-narcotic, peripherally acting antitussive. Early studies, such as a comparative study in 1957, began to explore its efficacy against other available non-narcotic antitussive drugs. A notable clinical trial published in 1967 by Sevelius and Colmore investigated the antitussive effect of ethyl this compound in patients suffering from chronic cough. This study was a comparative, controlled clinical trial, which was a standard method for evaluating new drug candidates at the time.

The prevailing view on this compound's mechanism of action was that it functioned by blocking the afferent signals in the reflex arc that controls cough. This peripheral action was considered a significant advantage, as it was not reported to cause the sedation, euphoria, or respiratory depression associated with narcotic antitussives like codeine. Following these research endeavors, this compound was marketed in several countries under various trade names, including Becantyl and Linctussal, seemingly validating its therapeutic potential as a research-driven pharmaceutical product.

The research perspective on this compound, therefore, evolved from a novel investigational compound to a clinically viable antitussive agent. However, this perspective was largely confined to the mid to late 20th century.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O3S B083973 Dibunate CAS No. 14992-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14992-58-6

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,6-ditert-butylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21)

InChI Key

WBEBQCINXJDZCX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O

Other CAS No.

14992-58-6

Origin of Product

United States

Pharmacological Research and Mechanisms of Action of Dibunate

Elucidation of Antitussive Mechanisms of Dibunate

The antitussive effects of this compound are thought to be a result of its influence on both the central and peripheral nervous systems. wikipedia.org The cough reflex is a complex physiological process initiated by the stimulation of receptors in the respiratory tract, which then transmit signals through afferent nerves to the cough center in the brainstem. nih.govnih.gov The brainstem, in turn, generates an efferent signal that leads to the physical act of coughing. nih.gov Antitussive agents can modulate this reflex at various points along this pathway. nih.gov

While specific studies on this compound's modulation of the central nervous system (CNS) are not extensively detailed in publicly available literature, general principles of centrally acting antitussives can provide a framework for potential hypotheses. Centrally acting cough suppressants often exert their effects by inhibiting a "gating mechanism" within the brainstem's cough control center. nih.gov This central mechanism is believed to control the excitability of the brainstem cough pattern generator. nih.gov

It is hypothesized that this compound may act on key areas in the medulla, such as the caudal nucleus tractus solitarii (cNTS) and the caudal ventral respiratory group (cVRG), which are crucial for cough production and are known sites of action for centrally active drugs. unifi.it Modulation of neurotransmitter systems within these regions, such as the GABAergic system, has been shown to have a potent inhibitory effect on the cough reflex. frontiersin.org For instance, activation of GABA-A receptors in the cVRG can suppress cough responses. frontiersin.org Therefore, one hypothesis is that this compound may directly or indirectly enhance GABAergic inhibition within the brainstem's cough circuitry.

Another potential central mechanism could involve the modulation of glutamate (B1630785) receptors, such as NMDA receptors, which are also implicated in the central regulation of the cough reflex. nih.gov Antagonists of NMDA receptors have demonstrated antitussive effects. nih.gov However, without specific research on this compound's interaction with these receptors, this remains a theoretical possibility.

Table 1: Potential Central Nervous System Modulation Mechanisms of this compound

Hypothesized Mechanism Potential Site of Action Supporting General Principle
Enhancement of GABAergic inhibitionCaudal Ventral Respiratory Group (cVRG)GABA-A receptor activation in the cVRG suppresses cough. frontiersin.org
Inhibition of a central "gating mechanism"Brainstem Cough Control CenterCentrally acting antitussives are thought to inhibit this functional component. nih.gov
Modulation of NMDA receptorsCaudal Nucleus Tractus Solitarii (cNTS)NMDA receptor antagonists can have antitussive effects. nih.gov

This compound is described as a peripherally acting drug, suggesting it can suppress cough by acting on components of the cough reflex outside of the central nervous system. wikipedia.org The primary peripheral components are the sensory nerve endings, or cough receptors, located in the airways. nih.gov These receptors are sensitive to mechanical and chemical stimuli. nih.gov

The main hypothesis for this compound's peripheral action is the suppression of the activity of these afferent nerves. wikipedia.org This could be achieved by reducing the sensitivity of the cough receptors themselves, making them less likely to fire in response to irritants. This is a common mechanism for peripherally acting antitussives. nih.gov For example, some drugs can block voltage-gated sodium channels in the nerve fibers of the airways, which would reduce the generation and propagation of action potentials that signal the presence of a cough-inducing stimulus. nih.gov

Animal models are crucial in investigating these peripheral actions. nih.gov Studies on other antitussives have used techniques like in vivo electrophysiology to record the activity of airway sensory nerves in response to various stimuli and drugs. nih.govnih.gov Such studies on this compound would be necessary to confirm its precise peripheral mechanism of action.

The cough reflex can be initiated by different types of nerve fibers, including myelinated Aδ-fibers and non-myelinated C-fibers, which express various receptors like the transient receptor potential vanilloid 1 (TRPV1). nih.gov It is plausible that this compound may selectively modulate one or more of these afferent pathways. The complexity of the cough reflex, with its multiple afferent pathways and central processing centers, allows for various points of pharmacological intervention. nih.govunifi.it

Exploration of Other Pharmacological Activities of this compound

Beyond its established use in cough suppression, the chemical structure and pharmacological activity of this compound have led to the exploration of other potential therapeutic benefits. The following sections delve into the research concerning its anti-inflammatory properties and other emerging therapeutic potentials.

The potential for this compound to exert anti-inflammatory effects has been suggested, which could complement its antitussive action, particularly in coughs associated with inflammatory respiratory conditions. However, detailed scientific studies, including in-vitro, in-vivo, and clinical trials specifically designed to elucidate the anti-inflammatory mechanisms of this compound, are not widely available in the current body of scientific literature.

To provide context, anti-inflammatory drugs typically function by inhibiting the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, or by modulating the production of pro-inflammatory cytokines. nih.govresearchgate.net There is currently a lack of specific research data demonstrating that this compound acts through these or other specific anti-inflammatory pathways.

In addition to its primary antitussive function, Sodium this compound is noted to have mild bronchodilator properties. patsnap.com This effect involves the relaxation of the smooth muscles in the bronchi and bronchioles, leading to a widening of the airways. patsnap.com Such an action would be beneficial in conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD), by facilitating easier breathing. patsnap.com The precise molecular mechanism through which this compound exerts this bronchodilator effect has not been fully elucidated. patsnap.com

The exploration of other therapeutic potentials for this compound is an area that warrants further investigation. Its peripheral action in suppressing the cough reflex, similar to benzonatate, by blocking afferent nerve signals, suggests a potential for interaction with neuronal pathways that could be relevant in other conditions. wikipedia.org However, at present, there is a lack of substantial research to support other specific therapeutic applications.

Below is a table summarizing the mentioned pharmacological properties of this compound beyond its primary antitussive role.

Pharmacological PropertyMentioned EffectStrength of Evidence
Anti-inflammatory May reduce inflammation in respiratory conditions.Suggested, but lacking specific scientific studies.
Bronchodilator Possesses mild properties to widen the airways. patsnap.comMentioned in pharmacological profiles. patsnap.com

Biochemical Pathways and Metabolism Studies of Dibunate

Enzymatic Metabolism Research of Dibunate

Comprehensive research detailing the enzymatic breakdown of this compound is limited. Early research from 1966, titled "Metabolism of ethyl this compound-14C: an antitussive drug," indicates that metabolic studies have been conducted. However, the specific findings of this research, including the identification of metabolites and the enzymes involved, are not readily accessible in current databases. acs.org

Studies on Cytochrome P450 Enzyme Involvement in this compound Metabolism

Direct studies confirming the involvement of specific Cytochrome P450 (CYP) isoenzymes in the metabolism of this compound are not found in the performed searches. However, general pharmacological principles suggest that, like many drugs, its metabolism could be influenced by the CYP system. It is hypothesized that inhibitors of CYP enzymes, such as certain antifungal medications (e.g., ketoconazole) or antibiotics (e.g., erythromycin), could potentially increase levels of Sodium this compound. Conversely, inducers of these enzymes, like rifampin or phenytoin, might decrease its effectiveness. patsnap.com These postulations are based on general knowledge of drug metabolism rather than specific research on this compound.

One patent document mentions this compound in the context of deuterated compounds, suggesting that isotopic enrichment could potentially decrease the inhibition of at least one cytochrome P450 isoform. google.com However, this is a theoretical consideration within a patent and does not represent experimental evidence of this compound's interaction with CYP enzymes.

Research on the Influence of Metabolic Enzyme Modulators on this compound

There is a lack of specific research on how metabolic enzyme modulators directly affect the metabolism of this compound. The potential interactions mentioned above with inhibitors and inducers of cytochrome P450 enzymes are, at this stage, theoretical and not substantiated by dedicated studies on this compound. patsnap.com

Investigation of this compound's Interaction with Endogenous Biochemical Pathways

The primary established interaction of this compound with endogenous biochemical pathways is its effect on the cough reflex arc. patsnap.comwikipedia.org It is believed to act on the medullary cough center in the brainstem to suppress the urge to cough. patsnap.compatsnap.com There is no available research to suggest that this compound significantly interacts with other major endogenous biochemical pathways.

Synthetic Chemistry and Structural Insights of Dibunate

Research on Synthetic Methodologies for Dibunate and Related Compounds

The synthesis of this compound and its analogs has been a subject of chemical research, focusing on both established pathways and the development of novel, more efficient methods.

The conventional synthesis of this compound involves a two-step process: Friedel-Crafts alkylation of naphthalene (B1677914) followed by sulfonation. The initial precursor, naphthalene, is first alkylated using an alkylating agent such as tert-butyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. This electrophilic aromatic substitution reaction introduces the bulky tert-butyl groups onto the naphthalene ring. berkeley.edustudy.comcerritos.edulibretexts.orgquizlet.com

Subsequent sulfonation of the resulting di-tert-butylnaphthalene intermediate yields this compound. The sulfonation is typically carried out using a sulfonating agent like sulfuric acid. chemicalbook.com It is important to note that the commercial preparation of this compound often results in a mixture of isomers, primarily the 2,6- and 2,7-di-tert-butylnaphthalene sulfonates. The separation of these isomers can be achieved through fractional crystallization of their sulfonyl chloride derivatives.

Table 1: Established Synthesis of this compound

StepReactionReagents and ConditionsProduct
1Friedel-Crafts AlkylationNaphthalene, tert-butyl chloride, Aluminum chloride (catalyst)Di-tert-butylnaphthalene (mixture of isomers)
2SulfonationDi-tert-butylnaphthalene, Sulfuric acidThis compound (mixture of 2,6- and 2,7-isomers)

While the established pathway is effective, research into more innovative synthetic approaches for this compound analogs is ongoing. These efforts aim to improve regioselectivity, yield, and to provide access to a wider range of structural analogs for structure-activity relationship studies. One potential innovative approach involves the use of modern cross-coupling reactions to construct the substituted naphthalene core. For instance, Suzuki or Stille coupling reactions could be employed to introduce various substituents at specific positions on the naphthalene ring before the sulfonation step. This would allow for the synthesis of a diverse library of this compound analogs with modifications on the naphthalene backbone.

Another area of innovation lies in the sulfonation step itself. The use of milder and more selective sulfonating agents could improve the control over the position of the sulfonic acid group and reduce the formation of unwanted byproducts. For example, the use of sulfur trioxide-dioxane or sulfur trioxide-pyridine complexes can offer milder reaction conditions compared to fuming sulfuric acid.

Structure-Activity Relationship (SAR) Studies of this compound

The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationships (SAR) is fundamental to elucidating its mechanism of action and for designing more potent and selective analogs.

The naphthalene backbone of this compound serves as a rigid scaffold for the appended functional groups. Modifications to this backbone are expected to have a significant impact on the compound's biological activity. While specific SAR studies on this compound are not extensively reported in the public domain, general principles of medicinal chemistry suggest that the size, shape, and electronic properties of substituents on the naphthalene ring can influence its interaction with biological targets. ekb.egnih.govnih.gov

The sulfonic acid group is a key functional moiety in the this compound structure and plays a multifaceted role in its pharmacological profile. tandfonline.comtandfonline.comresearchgate.netcapitalresin.comwikipedia.org Being a strong acid, the sulfonate group is ionized at physiological pH, rendering the molecule water-soluble. This property is crucial for its formulation and bioavailability.

From a pharmacodynamic perspective, the negatively charged sulfonate group can participate in ionic interactions with positively charged residues, such as arginine or lysine, in the binding site of its biological target. tandfonline.comresearchgate.net These electrostatic interactions can significantly contribute to the binding affinity and selectivity of the compound. The sulfonic acid group can also act as a hydrogen bond acceptor, further stabilizing the drug-receptor complex. tandfonline.comresearchgate.net In drug design, the sulfonic acid group is often considered a bioisostere of a carboxylic acid, meaning it can mimic the biological activity of a carboxylate while having different physicochemical properties. nih.govsemanticscholar.orgu-tokyo.ac.jpresearchgate.net

Table 2: Physicochemical Properties and Pharmacological Role of the Sulfonic Acid Moiety

PropertyDescriptionImplication for this compound's Profile
AcidityStrong acid (pKa < 0)Ionized at physiological pH, enhancing water solubility.
PolarityHighly polarContributes to the overall polarity of the molecule.
Hydrogen BondingActs as a hydrogen bond acceptor.Can form hydrogen bonds with biological targets.
Ionic InteractionsForms a negatively charged sulfonate ion.Can engage in electrostatic interactions with positively charged amino acid residues in a binding site.
BioisosterismCan act as a bioisostere of a carboxylic acid.May mimic the interactions of a carboxylate group with a biological target.

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are driven by the goal of improving its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. nih.gov Based on the SAR insights, medicinal chemists can rationally design new molecules with targeted modifications.

One strategy for designing this compound derivatives involves modifying the substitution pattern on the naphthalene ring. For example, replacing the tert-butyl groups with other alkyl or aryl groups could modulate the lipophilicity and steric bulk of the molecule. scielo.brnih.gov The synthesis of such derivatives would follow a similar synthetic route to this compound, utilizing different alkylating agents in the initial Friedel-Crafts reaction.

Another approach is to explore bioisosteric replacements for the sulfonic acid group. While the sulfonate is crucial for activity, other acidic functional groups, such as phosphonic acids or tetrazoles, could potentially mimic its interactions with the target while offering different ADME properties. The synthesis of these derivatives would require the development of new synthetic routes to incorporate these alternative functional groups onto the di-tert-butylnaphthalene scaffold.

Furthermore, the synthesis of ester or amide derivatives of the sulfonic acid group could be explored. researchgate.net These derivatives could act as prodrugs, which are inactive compounds that are converted to the active form in the body. This approach could be used to improve the oral bioavailability or to target the drug to specific tissues. The synthesis of such derivatives would typically involve the reaction of the corresponding sulfonyl chloride with an alcohol or an amine.

Strategies for this compound Derivative Synthesis (e.g., Sulfation, Esterification)

The primary synthesis of this compound itself involves a Friedel-Crafts alkylation of naphthalene with a tert-butyl halide, followed by sulfonation. This process typically results in a mixture of isomers, predominantly the 2,6-di-tert-butyl and 2,7-di-tert-butyl naphthalene sulfonic acids. Commercial preparations of this compound often consist of this isomeric blend.

A key strategy for the synthesis of this compound derivatives is through the modification of the sulfonic acid group, most notably via esterification. This approach aims to alter the physicochemical properties of the parent compound, such as taste and solubility, while retaining its therapeutic efficacy.

The synthesis of these ester derivatives typically proceeds through the following steps:

Formation of Sulfonyl Chlorides: The mixture of di-tert-butylnaphthalene sulfonic acid isomers is reacted with a chlorinating agent, such as thionyl chloride, to produce the corresponding sulfonyl chlorides.

Esterification: The resulting sulfonyl chlorides are then reacted with various alcohols (e.g., methanol, ethanol) in the presence of a base like pyridine to yield the desired ester derivatives.

This method allows for the creation of a range of this compound esters, including methyl and ethyl esters of both the 2,6-di-tert-butyl and 2,7-di-tert-butylnaphthalene-4-sulfonic acid isomers.

It is important to note that "sulfation" in the context of this compound derivative synthesis refers to the initial sulfonation of the di-tert-butylnaphthalene precursor to form the core this compound structure, rather than a subsequent derivatization step.

Effects of Derivatization on Pharmacological and Biochemical Properties of this compound

The derivatization of this compound, particularly through esterification of the sulfonic acid group, has been explored to modulate its pharmacological and biochemical profile. Research into these derivatives has been driven by the desire to improve upon the properties of the parent compound.

One of the primary motivations for creating ester derivatives of this compound was to address the unpleasant taste associated with the sodium salt form of the drug. Studies have indicated that many of the ester derivatives are effectively tasteless while maintaining comparable antitussive activity. This suggests that the core di-tert-butylnaphthalene sulfonate structure is crucial for its pharmacological effect, while modification of the sulfonic acid moiety can be used to fine-tune other characteristics.

A clinical study on ethyl this compound, an ester derivative, confirmed its efficacy as a cough suppressant in patients with chronic cough. nih.gov This finding supports the hypothesis that the antitussive properties can be retained after esterification.

While specific, detailed comparative data on the biochemical properties of various this compound derivatives is limited in publicly available literature, the successful clinical use of ethyl this compound points to favorable pharmacological characteristics. The structural modifications inherent in esterification would be expected to alter properties such as:

Solubility: Esterification of the polar sulfonic acid group would likely decrease water solubility and increase lipid solubility, which could influence the compound's absorption and distribution in the body.

Metabolism: The ester linkage introduces a site for potential enzymatic hydrolysis by esterases, which could represent a primary metabolic pathway for these derivatives. This could affect the duration of action and the pharmacokinetic profile compared to the parent sulfonic acid.

Potency and Receptor Interaction: While the core pharmacophore appears to reside in the di-tert-butylnaphthalene portion of the molecule, modifications to the sulfonic acid group could subtly influence how the molecule interacts with its biological targets. However, the observation of comparable activity in ester derivatives suggests that this influence may not be substantial.

The following table summarizes some of the synthesized this compound derivatives and the rationale behind their creation.

Synthesized DerivativeParent IsomerPurpose of Synthesis
Methyl 2,6-di-tert-butylnaphthalene-4-sulfonate2,6-di-tert-butylnaphthalene-4-sulfonic acidInvestigate activity and taste profile
Ethyl 2,6-di-tert-butylnaphthalene-4-sulfonate2,6-di-tert-butylnaphthalene-4-sulfonic acidInvestigate activity and taste profile
Ethyl 2,7-di-tert-butylnaphthalene-4-sulfonate2,7-di-tert-butylnaphthalene-4-sulfonic acidInvestigate activity and taste profile

Analytical Methodologies for Dibunate Research

Spectroscopic and Chromatographic Techniques Applied to Dibunate Analysis

Spectroscopic and chromatographic methods are the cornerstone of this compound analysis, offering complementary information for its identification and quantification.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Based on studies of structurally similar compounds like mono- and di-tert-butylnaphthalenes, the ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring system and distinct singlets for the two tert-butyl groups. doi.org The chemical shifts of the aromatic protons would be influenced by the position of the electron-withdrawing sulfonate group and the bulky tert-butyl groups. Similarly, the ¹³C NMR spectrum would provide detailed information on the carbon skeleton, with distinct signals for the quaternary carbons of the tert-butyl groups, the substituted and unsubstituted aromatic carbons, and the carbon atom attached to the sulfonate group. doi.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the this compound molecule. The spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent parts. Key expected absorptions include those for the S=O stretching of the sulfonate group, typically observed in the regions of 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹. researchgate.netresearchgate.net Additionally, characteristic peaks for the C-H stretching of the aromatic ring and the tert-butyl groups, as well as C=C stretching vibrations of the naphthalene ring, would be present. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. Studies on related di-tert-butylnaphthalenes indicate that the molecular ions undergo fragmentation primarily through the loss of a methyl radical from one of the tert-butyl groups. researchgate.netresearchgate.net This initial fragmentation is followed by further characteristic losses, providing a fragmentation pattern that can be used to identify the compound.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is a principal technique for the separation and quantification of this compound. The nonpolar nature of the di-tert-butylnaphthalene moiety makes it well-suited for separation on stationary phases like C18. Detection is commonly achieved using a UV detector, as the naphthalene ring system possesses a strong chromophore that absorbs UV light.

Development of Quantitative Analytical Methods for this compound in Research Matrices

The development of robust quantitative analytical methods is crucial for determining the concentration of this compound in various research matrices, such as biological fluids or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for the quantitative analysis of this compound. A typical method would involve a reversed-phase separation. While a specific method for this compound in a research matrix is not widely published, a method adapted from the analysis of similar naphthalene sulfonate compounds can be proposed. For instance, a method developed for the determination of naphthalene sulfonates in highly saline brines provides a solid foundation for the analysis of this compound. researchgate.net

The following table outlines a potential HPLC method for the quantitative analysis of this compound in a research setting, based on methodologies used for related compounds.

ParameterCondition
ColumnC18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Detection Wavelength~230 nm (based on the UV absorbance of the naphthalene chromophore)
Injection Volume20 µL
Column Temperature30 °C

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity.

Advanced Analytical Approaches for this compound Characterization in Research Settings

For a more comprehensive characterization of this compound and its potential impurities or degradation products in research samples, advanced hyphenated analytical techniques are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.netasdlib.orgajpaonline.comchemijournal.comsaspublishers.com LC-MS is invaluable for the identification of unknown impurities and degradation products of this compound, even at trace levels. The mass spectrometer provides molecular weight information and, through tandem MS (MS/MS) experiments, detailed structural information of the separated components. The fragmentation patterns observed in the mass spectra of di-tert-butylnaphthalenes, such as the characteristic loss of a methyl group, can be used to confirm the identity of this compound and related structures. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is a non-volatile salt, GC-MS can be a useful technique for the analysis of volatile impurities or degradation products that may be present in this compound samples. researchgate.netchemijournal.com Derivatization of this compound to a more volatile form could also enable its analysis by GC-MS, providing high-resolution separation and definitive identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy: LC-NMR represents a direct coupling of HPLC with NMR spectroscopy, allowing for the online acquisition of NMR spectra of separated compounds. researchgate.netajpaonline.comchemijournal.com This technique can provide unambiguous structural elucidation of impurities and metabolites of this compound without the need for their isolation, which is often a challenging and time-consuming process.

These advanced techniques provide researchers with powerful tools to gain a deeper understanding of the chemical nature of this compound and its behavior in complex research matrices.

Future Directions and Research Gaps in Dibunate Studies

Unresolved Questions Regarding Dibunate's Precise Mechanism of Action

This compound is understood to exert its antitussive effects through a combination of peripheral and central actions. patsnap.com Peripherally, it is thought to decrease the sensitivity of cough receptors located in the respiratory tract. patsnap.com Centrally, it is believed to act on the cough center within the medulla oblongata. patsnap.com However, the precise molecular targets and signaling pathways involved in these processes are not yet fully defined.

Key unresolved questions that present avenues for future investigation include:

Specific Receptor Interactions: The specific receptors at the peripheral nerve endings of the vagus nerve that this compound interacts with to reduce cough sensitivity have not been definitively identified. While it is classified as a peripherally acting antitussive, similar to Benzonatate, the exact nature of this interaction at a molecular level is an area ripe for exploration. wikipedia.org

Ion Channel Modulation: The effect of this compound on specific ion channels involved in the cough reflex is not well-documented. For instance, the role of voltage-gated sodium channels, which are crucial for nerve signal transmission and are targets for other antitussives, in this compound's mechanism of action is an important area for future research.

Central Nervous System Pathways: While a central action on the cough center in the medulla oblongata is proposed, the specific neurotransmitter systems and neuronal pathways modulated by this compound are not well understood. patsnap.com Further studies are needed to clarify its central mechanism and differentiate it from centrally acting narcotic antitussives.

Bronchodilator Effects: this compound is reported to have mild bronchodilator properties. patsnap.com The mechanism behind this effect, whether it is a direct action on bronchial smooth muscle or an indirect consequence of its other activities, requires further investigation.

Table 1: Key Unresolved Questions in this compound's Mechanism of Action
Area of UncertaintySpecific Research QuestionPotential Impact of Resolution
Peripheral ActionWhich specific receptors on vagal afferent nerves does this compound bind to?Facilitate the design of more selective peripheral antitussives with fewer side effects.
Central ActionWhat are the precise neuronal pathways and neurotransmitter systems in the medulla oblongata affected by this compound?Improve understanding of central cough suppression and potential for centrally-acting non-narcotic antitussives.
Ion Channel ActivityDoes this compound modulate key ion channels, such as voltage-gated sodium channels, in sensory neurons?Provide a more detailed molecular mechanism and potential for broader therapeutic applications.
BronchodilationWhat is the direct or indirect mechanism responsible for this compound's mild bronchodilator effects?Clarify its full therapeutic profile and potential benefits in cough associated with bronchoconstriction.

Opportunities for Novel this compound Derivative Development and Exploration

The core structure of this compound, a di-tert-butylnaphthalene sulfonic acid, presents a scaffold for the development of novel derivatives with potentially improved pharmacological properties. To date, the exploration of this compound analogs has been limited, representing a significant research gap and an opportunity for medicinal chemistry and drug discovery.

Potential avenues for the development of novel this compound derivatives include:

Enhanced Potency and Selectivity: Modifications to the alkyl groups or the sulfonic acid moiety could lead to derivatives with higher affinity and selectivity for the molecular targets involved in the cough reflex. This could result in lower effective doses and a more favorable therapeutic index.

Modified Pharmacokinetic Profiles: Altering the physicochemical properties of the this compound molecule could lead to derivatives with improved absorption, distribution, metabolism, and excretion (ADME) profiles. This could translate to more convenient dosing regimens and improved patient compliance.

Dual-Action Compounds: The this compound scaffold could be combined with other pharmacophores to create dual-action molecules. For instance, incorporating a moiety with anti-inflammatory or enhanced bronchodilator properties could offer a more comprehensive treatment for cough associated with respiratory inflammation.

Exploration of New Therapeutic Areas: Novel derivatives could be screened for activity in other therapeutic areas where the modulation of sensory nerve activity is beneficial.

Table 2: Potential Strategies for this compound Derivative Development
Development StrategyPotential Chemical ModificationDesired Outcome
Enhance Potency and SelectivityVarying the size and position of the tert-butyl groups.Increased affinity for target receptors.
Improve PharmacokineticsEsterification or amidation of the sulfonic acid group.Enhanced oral bioavailability and duration of action.
Develop Dual-Action MoleculesIncorporation of a known anti-inflammatory pharmacophore.A single molecule with both antitussive and anti-inflammatory effects.

Methodological Advancements and Their Application in Future this compound Research

Future research into this compound's mechanism of action and the development of its derivatives can benefit significantly from the application of modern pharmacological and analytical techniques. These advanced methodologies can provide a more detailed and nuanced understanding of the compound's effects at the molecular, cellular, and systemic levels.

Methodological advancements that could be applied to future this compound research include:

Patch-Clamp Electrophysiology: This technique can be used to directly study the effects of this compound and its derivatives on the activity of specific ion channels in sensory neurons involved in the cough reflex. This would provide definitive evidence for or against a mechanism involving ion channel modulation.

In Vivo Calcium Imaging: Advanced imaging techniques can be employed in preclinical models to visualize and quantify the activity of neurons in the cough-related pathways in real-time, both peripherally and centrally, in response to this compound administration.

Cryo-Electron Microscopy (Cryo-EM): Should the specific receptor targets of this compound be identified, Cryo-EM could be used to determine the high-resolution structure of this compound bound to its target. This would provide invaluable insights into the molecular basis of its action and facilitate structure-based drug design for novel derivatives.

Computational Modeling and Simulation: Molecular docking and dynamic simulations can be used to predict the binding of this compound and its potential derivatives to putative target receptors and ion channels. This can help to prioritize the synthesis of new compounds and guide the design of more potent and selective molecules.

High-Throughput Screening: Modern screening platforms can be utilized to rapidly assess the activity of a library of newly synthesized this compound derivatives on relevant cellular and molecular targets, accelerating the discovery of lead compounds with improved properties.

Table 3: Advanced Methodologies for Future this compound Research
MethodologyApplication in this compound ResearchAnticipated Insights
Patch-Clamp ElectrophysiologyInvestigate the effects on ion channel currents in dorsal root ganglion neurons.Elucidate the role of ion channel modulation in the peripheral antitussive effect.
In Vivo Calcium ImagingMonitor neuronal activity in the nucleus of the solitary tract in response to tussive stimuli and this compound.Visualize and quantify the central effects of this compound on cough-related neural circuits.
Cryo-Electron MicroscopyDetermine the structure of this compound bound to its target receptor.Provide a detailed understanding of the molecular interactions and guide rational drug design.
Computational ModelingPredict the binding affinity of novel this compound derivatives to potential targets.Accelerate the identification of promising new antitussive candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.